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Compound of Interest

Compound Name: Murrangatin diacetate

Cat. No.: B1630889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for

Murrangatin diacetate, a naturally occurring coumarin. Due to the limited availability of

published experimental spectra for this specific derivative, this guide presents a detailed

analysis based on the known structure of its parent compound, Murrangatin, and established

principles of NMR and mass spectrometry. This document is intended to serve as a predictive

and methodological resource for researchers working with Murrangatin diacetate and related

compounds.

Chemical Structure
Murrangatin diacetate (CAS 51650-59-0) is the diacetylated derivative of Murrangatin.[1] It

possesses a molecular formula of C₁₉H₂₀O₇ and a molecular weight of 360.36 g/mol . The core

structure is a 7-methoxycoumarin substituted at the 8-position with a diacetylated prenyl-like

side chain.

Parent Compound: Murrangatin (C₁₅H₁₆O₅)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for Murrangatin diacetate are not readily available in the

public domain. However, based on the well-established spectral characteristics of coumarins

and the known effects of acetylation, a predictive analysis of the ¹H and ¹³C NMR spectra can
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be made. The following tables summarize the predicted chemical shifts for the parent

compound, Murrangatin, and the expected shifts for Murrangatin diacetate.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Murrangatin would exhibit characteristic signals for the coumarin

nucleus, a methoxy group, and the dihydroxy-prenyl side chain. Acetylation to form

Murrangatin diacetate would cause a significant downfield shift of the protons attached to the

carbons bearing the acetate groups (H-1' and H-2').

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Proton
Predicted Shift
(Murrangatin)

Predicted Shift
(Murrangatin
Diacetate)

Multiplicity
Coupling
Constant (J) in
Hz

H-3 ~ 6.25 ~ 6.25 d ~ 9.5

H-4 ~ 7.65 ~ 7.65 d ~ 9.5

H-5 ~ 7.40 ~ 7.40 d ~ 8.5

H-6 ~ 6.90 ~ 6.90 d ~ 8.5

7-OCH₃ ~ 3.95 ~ 3.95 s -

H-1' ~ 4.50 ~ 5.50-5.70 d ~ 8.0

H-2' ~ 4.20 ~ 5.20-5.40 d ~ 8.0

3'-CH₃ ~ 1.80 ~ 1.80 s -

H-4'a ~ 5.00 ~ 5.00 s -

H-4'b ~ 5.10 ~ 5.10 s -

1'-OCOCH₃ - ~ 2.10 s -

2'-OCOCH₃ - ~ 2.05 s -

Predicted values are based on typical chemical shifts for 7-methoxycoumarins and prenylated

compounds.
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Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of Murrangatin would show signals corresponding to the coumarin core

and the prenyl side chain. The acetylation in Murrangatin diacetate would lead to a downfield

shift of the C-1' and C-2' carbons and the appearance of two new carbonyl and two new methyl

signals from the acetate groups.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
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Carbon
Predicted Shift
(Murrangatin)

Predicted Shift
(Murrangatin Diacetate)

C-2 ~ 161.0 ~ 161.0

C-3 ~ 113.0 ~ 113.0

C-4 ~ 143.5 ~ 143.5

C-4a ~ 113.5 ~ 113.5

C-5 ~ 128.5 ~ 128.5

C-6 ~ 112.5 ~ 112.5

C-7 ~ 162.0 ~ 162.0

C-8 ~ 107.0 ~ 107.0

C-8a ~ 156.0 ~ 156.0

7-OCH₃ ~ 56.5 ~ 56.5

C-1' ~ 75.0 ~ 77.0-79.0

C-2' ~ 78.0 ~ 80.0-82.0

C-3' ~ 145.0 ~ 143.0

C-4' ~ 115.0 ~ 116.0

3'-CH₃ ~ 18.5 ~ 18.5

1'-COCH₃ - ~ 170.0

2'-COCH₃ - ~ 170.5

1'-COCH₃ - ~ 21.0

2'-COCH₃ - ~ 20.8

Predicted values are based on typical chemical shifts for 7-methoxycoumarins and related

natural products.

Mass Spectrometry (MS)
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The mass spectrum of Murrangatin diacetate is expected to show a molecular ion peak

corresponding to its molecular weight. The fragmentation pattern will likely be influenced by the

coumarin core and the diacetate side chain.

Predicted Mass Spectrometry Fragmentation
Molecular Ion (M⁺): The molecular ion peak for Murrangatin diacetate (C₁₉H₂₀O₇) is

expected at m/z 360.

Loss of Acetyl Groups: A characteristic fragmentation would be the sequential loss of the two

acetyl groups as ketene (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da).

m/z 318 (M⁺ - 42)

m/z 300 (M⁺ - 60)

m/z 258 (M⁺ - 42 - 60)

m/z 240 (M⁺ - 60 - 60)

Cleavage of the Side Chain: Fragmentation may also occur through the cleavage of the C-8

side chain.

Coumarin Core Fragmentation: The characteristic fragmentation of the coumarin nucleus,

involving the loss of CO (28 Da), is also expected.

Table 3: Predicted Key Mass Spectral Fragments
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m/z Predicted Formula Predicted Origin

360 [C₁₉H₂₀O₇]⁺ Molecular Ion

318 [C₁₇H₁₈O₆]⁺ [M - CH₂CO]⁺

300 [C₁₇H₁₆O₅]⁺ [M - CH₃COOH]⁺

276 [C₁₅H₁₆O₅]⁺
[M - 2xCH₂CO + 2H]⁺

(Murrangatin)

258 [C₁₅H₁₄O₄]⁺ [M - CH₂CO - CH₃COOH]⁺

240 [C₁₅H₁₂O₃]⁺ [M - 2xCH₃COOH]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and MS data for

Murrangatin diacetate.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified Murrangatin diacetate in approximately

0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5

mm probe.

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse experiment.

Spectral width: 0-12 ppm.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-2 seconds.

¹³C NMR Acquisition:
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Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral width: 0-220 ppm.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

2D NMR Experiments: To aid in structure confirmation and complete assignment, a suite of

2D NMR experiments should be conducted, including COSY, HSQC, and HMBC.

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an

appropriate ionization source (e.g., ESI or APCI).

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable

solvent (e.g., methanol or acetonitrile).

Ionization Mode: Both positive and negative ion modes should be tested to determine the

optimal ionization.

Data Acquisition:

Acquire full scan mass spectra over a mass range of m/z 50-1000.

Perform tandem MS (MS/MS) experiments on the molecular ion and major fragment ions

to elucidate fragmentation pathways. Collision-induced dissociation (CID) is a common

method for fragmentation.

Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the structural elucidation of Murrangatin
diacetate using NMR and MS data.
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Caption: Workflow for the spectral analysis of Murrangatin diacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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